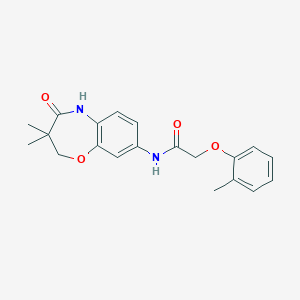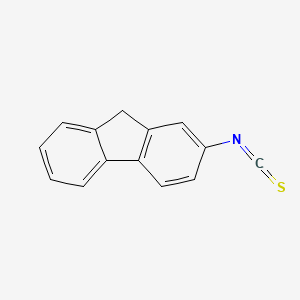![molecular formula C6H11NO B2931712 7-Oxabicyclo[2.2.1]heptan-2-amine CAS No. 1190424-96-4](/img/structure/B2931712.png)
7-Oxabicyclo[2.2.1]heptan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo[221]heptan-2-amine is a bicyclic amine compound characterized by a unique structure that includes an oxygen bridge
Mecanismo De Acción
Target of Action
The primary targets of 7-Oxabicyclo[22It’s worth noting that related compounds, such as 7-oxanorbornanes, have been found to exhibit interesting biological activity .
Mode of Action
The exact mode of action of 7-Oxabicyclo[22It’s known that 7-oxanorbornanes, which are structurally similar, can interact with various biological targets .
Biochemical Pathways
The specific biochemical pathways affected by 7-Oxabicyclo[22Related compounds, such as 7-oxanorbornanes, have been found to interact with various biochemical pathways .
Result of Action
The specific molecular and cellular effects of 7-Oxabicyclo[22Related compounds, such as 7-oxanorbornanes, have been found to exhibit various biological activities .
Análisis Bioquímico
Biochemical Properties
It is known that 7-oxanorbornanes, a class of compounds to which 7-Oxabicyclo[2.2.1]heptan-2-amine belongs, have interesting biological activity .
Molecular Mechanism
It is known that 7-oxanorbornanes can have a wide range of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[2.2.1]heptan-2-amine typically involves the Diels-Alder reaction of furans with dienophiles. This reaction is highly efficient and can be performed under mild conditions. The general procedure involves the reaction of furan with an appropriate dienophile, followed by catalytic hydrogenation to yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of enantiomerically pure starting materials can lead to the production of enantiomerically enriched this compound .
Análisis De Reacciones Químicas
Types of Reactions
7-Oxabicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxabicycloheptanones.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxabicycloheptanones, substituted amines, and various derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7-Oxabicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and as a scaffold for the development of bioactive molecules.
Industry: The compound is used in the production of polymers and materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Similar structure but lacks the amine group.
7-Oxabicyclo[2.2.1]heptan-2-one: Contains a ketone group instead of an amine.
2-Azabicyclo[2.2.1]heptane: Contains a nitrogen bridge instead of an oxygen bridge.
Uniqueness
7-Oxabicyclo[2.2.1]heptan-2-amine is unique due to the presence of both an oxygen bridge and an amine group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in synthesis and research .
Propiedades
Número CAS |
1190424-96-4 |
|---|---|
Fórmula molecular |
C6H11NO |
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4-,5-,6+/m1/s1 |
Clave InChI |
DZOONCSMZVPSHJ-PBXRRBTRSA-N |
SMILES |
C1CC2C(CC1O2)N |
SMILES isomérico |
C1C[C@H]2[C@@H](C[C@@H]1O2)N |
SMILES canónico |
C1CC2C(CC1O2)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-5-(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2931631.png)
![7-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2931633.png)
![5'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid](/img/structure/B2931636.png)

![1-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide](/img/structure/B2931640.png)


![2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2931646.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2931649.png)

![bis[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/new.no-structure.jpg)
